
Opioid receptor modulator 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
An opioid receptor modulator is a drug that has mixed agonist and antagonist actions at different opioid receptors . It cannot be clearly described as either an opioid agonist or antagonist . An example of an opioid modulator is buprenorphine, which is a partial agonist of the μ-opioid receptor and an antagonist of the κ-opioid receptor .
Synthesis Analysis
The development of several new C-H activation reactions provides rapid access to the core molecular scaffold of alkaloids from Tabernanthe iboga . The methods described permit the expedient construction of structurally diverse ibogamine analogs via a modular approach .Molecular Structure Analysis
Recent advances in the structural biology of transmembrane proteins have begun to decode the chemical logic that enables opioids to specifically bind and activate their receptor targets . The structural dynamics of opioid receptors, the scaffolding that links them to intracellular signaling cascades, their cellular trafficking, and the distinct ways that various opioid drugs modify them have been elucidated .Chemical Reactions Analysis
The synthesis, chemical derivation, and pharmacological and behavioral characterization of several unique classes of opioid receptor modulators have been described . The exploration of structure-activity relationships within this skeleton is described, along with the pharmacological characterization of several select analogs as biased agonists at both the kappa- and mu-opioid receptors .Physical And Chemical Properties Analysis
Opioid receptor agonists are among the most powerful analgesic medications but also among the most addictive . Access to new molecular, genetic, and computational tools have begun to elucidate the structural dynamics of opioid receptors .科学的研究の応用
Pharmacology and Physiology in Gastroenterology
- Opioid Receptors in Gastrointestinal Functions: μ-receptors are involved in motor and sensory functions in the gastrointestinal system. The modulation of μ-receptors is an established treatment for diarrhea. Furthermore, μ-antagonists may reverse dysmotility caused by opioids or other conditions, like postoperative ileus or opioid bowel dysfunction. Modulation of κ-receptors could be a novel approach to control visceral pain in functional gut disorders (De Schepper, Cremonini, Park, & Camilleri, 2004).
Novel Opioid Modulators and Agonists
- Development of Synthetic Opioids: Significant research has been conducted to develop synthetic opioids with reduced side effects compared to traditional agents. Opioid modulators can produce both agonistic and antagonistic effects by binding to different opioid receptors. Compounds such as TRV130 receptor modulators and other novel opioid modulators (e.g., Mitragyna "Kratom," Ignavine, Salvinorin-A) have shown potential in various conditions including pain, opioid abuse, and addiction (Kaye et al., 2018).
Immune Modulation
- Opioids and Immune System Interactions: There is evidence suggesting that opioids modulate immune responses, as opioid addicts often present with infections. However, the exact mechanisms and sites of this modulation are not fully understood. Opioid receptors classified as MOP (μ), DOP (δ), KOP (κ), and NOP (nociceptin/orphanin FQ receptor) may have varied impacts on the immune system. Studies suggest further investigation is needed to accurately define the cellular target for immune modulation (Al-Hashimi, Scott, Thompson, & Lambert, 2013).
Allosteric Modulators for Opioid Receptors
- Design of Allosteric Modulators: Studies focus on designing allosteric modulators for the μ-opioid receptor (MOR) to provide analgesia with attenuated side effects. Allosteric modulators influence receptor function, tolerance to a ligand, and downstream pathways. Recent developments in structural motifs that potentiate orthosteric binding and their influences on cellular pathways present novel approaches to opioid therapeutic design (Remesic, Hruby, Porreca, & Lee, 2017).
Role in Cancer Pathology
- Opioid Receptors in Cancer: Stimulation of opioid receptors is used for relieving cancer pain. The expression of tissue opioid receptors varies with cancer types and is regulated by several factors. Opioid receptor agonists like morphine have been studied extensively in various cancer types, affecting tumor growth, angiogenesis, and immunosuppression. This highlights the functional value of opioid receptors in cancer treatment (Carli, Donnini, Pellegrini, Coppi, & Bocci, 2020).
Safety And Hazards
Although opioids are excellent analgesics, they are associated with severe short- and long-term side effects that are especially concerning for the treatment of chronic pain . Peripherally acting opioid receptor agonists promise to mitigate the more serious centrally mediated side effects of opioids .
将来の方向性
The development of more effective and safer opioids is being guided by basic research into the chemistry and pharmacology of opioid receptors . The untangling of multiple layers of complexity of opioid receptor function is providing a platform for the development of non-addictive opioid analgesics .
特性
CAS番号 |
77514-44-4 |
|---|---|
製品名 |
Opioid receptor modulator 1 |
分子式 |
C₁₈H₂₃NO₂ |
分子量 |
285.38 |
InChI |
InChI=1S/C18H23NO2/c1-18-7-8-19(11-12-3-4-12)16(17(18)20)9-13-5-6-14(21-2)10-15(13)18/h5-6,10,12,16H,3-4,7-9,11H2,1-2H3 |
InChIキー |
ZKDUZIKRJNNQCN-UHFFFAOYSA-N |
SMILES |
CC12CCN(C(C1=O)CC3=C2C=C(C=C3)OC)CC4CC4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)
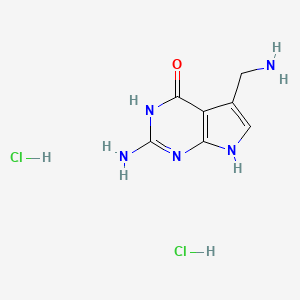
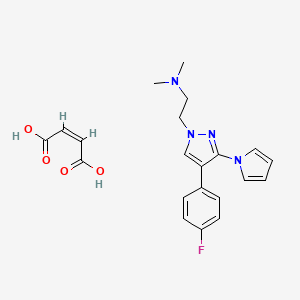
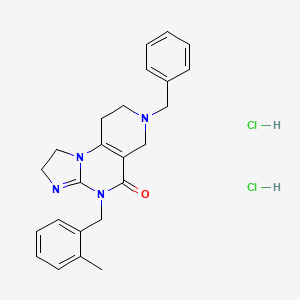
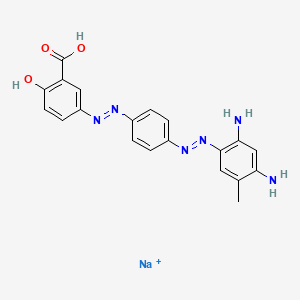
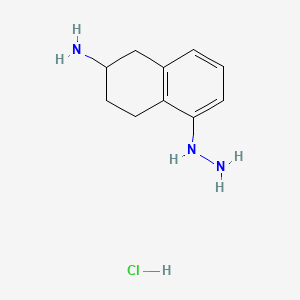
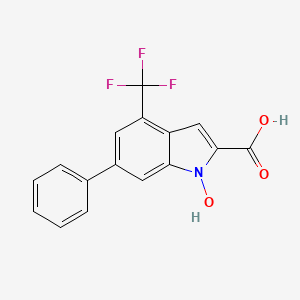

![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)
![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)
![2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile](/img/structure/B560466.png)
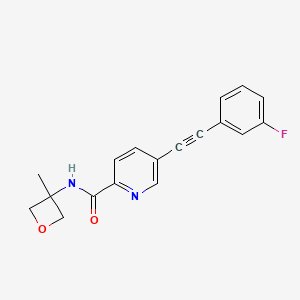
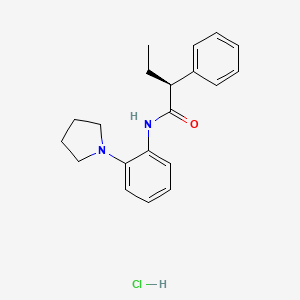
![2-[5-[(3,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B560470.png)